3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3)
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Overview
Description
3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) is a stable isotope compound identified by CAS No. 1609393-89-6. It has a molecular formula of C6H2Cl2D3N3O and a molecular weight of 209.05 g/mol . This compound is used in various analytical and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) is widely used in scientific research, including:
Chemistry: It is used in analytical method development and validation, particularly in the study of reaction mechanisms and kinetics.
Biology: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the development of new pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) involves its interaction with specific molecular targets. The deuterated methyl group enhances the stability of the compound, making it suitable for tracing and analytical studies. The pathways involved include various enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) is unique due to its deuterated methyl group, which provides enhanced stability and distinct isotopic labeling properties. Similar compounds include:
- 4,6-Dichloro-N-(methyl)-3-pyridazinecarboxamide
- 4,6-Dichloro-N-trideuteromethylpyridazine-3-carboxamide
These compounds share similar chemical structures but differ in their isotopic composition and specific applications.
Properties
Molecular Formula |
C6H5Cl2N3O |
---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O/c1-9-6(12)5-3(7)2-4(8)10-11-5/h2H,1H3,(H,9,12)/i1D3 |
InChI Key |
KVLSUFLTCCJFAG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1Cl)Cl |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1Cl)Cl |
Origin of Product |
United States |
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